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Compound of Interest |

Compound Name: 2-Chloro-3,4-difluorophenol
CAS No.: 1159512-40-9
Cat. No.: B3086426

Technical Monograph: 2-Chloro-3,4-
difluorophenol

CAS: 1159512-40-9 | Role: Advanced Pharmaceutic Intermediate[1]

Part 1: Introduction & Strategic Utility

2-Chloro-3,4-difluorophenol is a specialized halogenated aromatic scaffold used primarily in
the synthesis of bioactive small molecules, particularly in the development of 5-HT2C receptor
modulators and other central nervous system (CNS) agents.[1][2]

For drug development professionals, this molecule represents a strategic "building block" due
to its unique substitution pattern. The ortho-chloro and vicinal difluoro motifs provide three
critical advantages in medicinal chemistry:

o Metabolic Blocking: The halogen atoms at positions 2, 3, and 4 effectively block oxidative
metabolism (e.g., hydroxylation) at these sites, extending the half-life of the final drug
candidate.[1]

« Lipophilicity Modulation: The fluorine atoms increase lipophilicity (

) without significant steric penalty, facilitating blood-brain barrier (BBB) penetration.[1]
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» Acidity Enhancement: The electron-withdrawing nature of the halogens increases the acidity
of the phenolic hydroxyl group, enhancing its reactivity in nucleophilic aromatic substitution (

) or etherification reactions compared to non-halogenated phenols.

Part 2: Physicochemical & Hazard Profile

Data synthesized from structural analogs and available safety literature.

Property Specification / Value

CAS Number 1159512-40-9

Molecular Formula

Molecular Weight 164.54 g/mol

) Solid (typically off-white to pale yellow
Physical State i
crystalline)

o ) ~6.5 - 7.5 (More acidic than phenol due to -I
Acidity (Predicted pKa)

effect of F/CI)
N Soluble in DCM, DMSO, Methanol; Sparingly
Solubility ]
soluble in water
Inert atmosphere (Argon/Nitrogen), 2-8°C,
Storage

Desiccated

Hazard Classification (GHS)

CRITICAL WARNING: As a halogenated phenol, this compound possesses combined toxicity

mechanisms: tissue corrosion (phenolic protein denaturation) and systemic toxicity.[1]
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Hazard Class Category H-Code Description
. Harmful if swallowed.

Acute Toxicity (Oral) 4 H302 ]

Causes severe skin
Skin Corrosion 1B H314 burns and eye

damage.[1]

Causes serious eye
Eye Damage 1 H318

damage.[1]

May cause respiratory
STOT-SE 3 H335

irritation.[1]

Part 3: Mechanism of Toxicity & Safety Architecture

To handle this material safely, researchers must understand the causality of its hazards.[1] It is
not merely an "acid”; it is a protein denaturant.[1]

e The Lipophilic Penetration Mechanism: Unlike mineral acids which burn on contact,
halogenated phenols are lipophilic.[1] They rapidly penetrate the stratum corneum of the
skin.[1]

o Nerve Anesthesia: Phenols often possess a local anesthetic effect.[1] A researcher may be
exposed and undergoing deep tissue damage without feeling immediate pain.

o Systemic Collapse: Once absorbed, the compound can uncouple oxidative phosphorylation
in mitochondria, leading to systemic toxicity.[1]

Diagram 1: Safety Decision Logic (Graphviz)

This workflow ensures the correct Personal Protective Equipment (PPE) and engineering
controls are selected before the container is opened.[1]
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Start: Risk Assessment

Check Physical State
(Solid vs Solution)

Solid Handling Solution Handling

Engineering Control: Engineering Control:
Powder Hood / Glovebox Fume Hood (Sash < 18")

Base PPE: Enhanced PPE:
Nitrile Gloves (Double) + Lab Coat + Goggles Butyl Rubber Gloves + Face Shield

Proceed with Synthesis

Click to download full resolution via product page

Caption: Decision matrix for selecting engineering controls and PPE based on physical state
and scale.

Part 4: Handling & Emergency Protocol

Trustworthiness Principle: A protocol is only valid if it accounts for failure.[1] The following
system presumes a potential spill or exposure.

Preparation (Pre-Work)[1]
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o Neutralization Agent: Prepare a PEG 300 or PEG 400 (Polyethylene Glycol) solution. Water
alone is ineffective for washing phenols off skin due to their low water solubility. PEG acts as
a solvent to extract the phenol from the skin.[1]

e Quenching Bath: Have a saturated sodium bicarbonate (

) solution ready to neutralize acidic waste.[1]

Step-by-Step Synthesis Setup (Example: Etherification)

e Weighing: Weigh the solid 2-Chloro-3,4-difluorophenol inside a powder containment hood.
If unavailable, use a disposable anti-static weighing boat to prevent dust dispersion.

e Solvent Addition: Add solvent (e.g., Acetone or DMF) immediately to the solid to reduce
inhalation risk.[1]

» Base Addition: When adding bases (e.g.,

), expect a slight exotherm.[1] The phenolic proton is more acidic than typical phenols; gas
evolution (

) may be faster.[1]

e Waste: Do not mix with oxidizing agents (e.g., nitric acid) as halogenated phenols can form
explosive quinones or unstable intermediates.[1]

Emergency Response Algorithm

e Skin Contact:

[¢]

Wipe: Gently wipe off excess solid/liquid (do not scrub).[1]

Flush: Rinse with water for 1 minute.

[¢]

o

Extract: Apply PEG 300/400 liberally to the area. This is critical.

o

Medical: Seek evaluation even if pain is absent.

e Eye Contact:
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o Flush with water or saline for 15 minutes. Do not use PEG in eyes.[1]

o Transport to emergency care immediately.

Part 5: Synthetic Application (Drug Development)

Context: 2-Chloro-3,4-difluorophenol is frequently used to generate ether-linked
pharmacophores.[1] A common workflow involves electrophilic bromination followed by
coupling, as seen in the synthesis of 5-HT2C agonists.[1]

Diagram 2: Synthetic Pathway (Graphviz)

Visualizing the transformation from the raw material to a functionalized intermediate.[1]

2-Chloro-3,4-difluorophenol Electrophilic Subst.

Bromination ) Brominated Intermediate Nucleophilic Subst. Coupling / Etherification ) Functionalized Ether
(Starting Material)

(NBS, -5°C) (Para-position activation) (Base, Alkyl Halide) (Drug Scaffold)

Click to download full resolution via product page
Caption: Typical synthetic workflow converting the phenol into a brominated ether scaffold.

Experimental Insight: In the bromination step (using N-Bromosuccinimide), the 2-chloro and
3,4-difluoro groups direct the incoming bromine to the 6-position (ortho to the hydroxyl, para to
the fluorine), creating a tetrasubstituted benzene ring. This high density of functionalization is
why this specific isomer is prized—it allows for orthogonal coupling reactions at the OH, Br, and
Cl sites.
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o General Safety (Phenols):Phenol: Systemic Toxicity and Safe Handling. National Institutes of
Health (PubChem). Link

e Analogous Hazard Data:Safety Data Sheet: 2-Chloro-4,5-difluorophenol. BLD Pharm.[1][4]
Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1.2267-98-3|2-Chloro-4,5-difluorophenol|BLD Pharm [bldpharm.com]

e 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
e 3.1159512-40-9 2-Chloro-3,4-difluorophenol [chemsigma.com]

o 4.1261472-63-2|3-Chloro-4,5-difluorophenol|BLD Pharm [bldpharm.com]

e To cite this document: BenchChem. ["2-Chloro-3,4-difluorophenol" material safety data sheet
(MSDS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3086426#2-chloro-3-4-difluorophenol-material-
safety-data-sheet-msds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2FPhenol
https://www.bldpharm.com/products/2267-98-3.html
https://www.bldpharm.com/products/1261472-63-2.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.bldpharm.com
https://www.benchchem.com/product/b3086426?utm_src=pdf-custom-synthesis
https://www.bldpharm.com/products/2267-98-3.html
https://patentimages.storage.googleapis.com/5f/1a/e3/5864a2f0323971/EP3636651A1.pdf
https://chemsigma.com/product/reagent?casno=1159512-40-9
https://www.bldpharm.com/products/1261472-63-2.html
https://www.benchchem.com/product/b3086426#2-chloro-3-4-difluorophenol-material-safety-data-sheet-msds
https://www.benchchem.com/product/b3086426#2-chloro-3-4-difluorophenol-material-safety-data-sheet-msds
https://www.benchchem.com/product/b3086426#2-chloro-3-4-difluorophenol-material-safety-data-sheet-msds
https://www.benchchem.com/product/b3086426#2-chloro-3-4-difluorophenol-material-safety-data-sheet-msds
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3086426?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3086426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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